molecular formula C13H11Cl2NO2S B11174527 N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B11174527
M. Wt: 316.2 g/mol
InChI Key: NNLUGEZFTNIXCB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a dichlorophenyl group and a phenylmethanesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It acts as an inhibitor of certain enzymes, making it a candidate for drug development.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and molecular interactions.

    Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide is unique due to its specific structural features, such as the presence of both dichlorophenyl and phenylmethanesulfonamide groups. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H11Cl2NO2S

Molecular Weight

316.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H11Cl2NO2S/c14-11-6-7-12(15)13(8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

NNLUGEZFTNIXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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